molecular formula C11H20 B13959276 2,2,7-Trimethyl-3-octyne CAS No. 55402-13-6

2,2,7-Trimethyl-3-octyne

Cat. No.: B13959276
CAS No.: 55402-13-6
M. Wt: 152.28 g/mol
InChI Key: SVPYGFZVGOGXPP-UHFFFAOYSA-N
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Description

Overview of Branched Alkyne Chemistry in Contemporary Organic Synthesis

Branched alkynes, a sub-class of alkynes, feature alkyl groups attached to the sp3-hybridized carbons adjacent to the alkyne unit. This branching introduces steric hindrance and electronic effects that can influence the reactivity and properties of the molecule. In contemporary organic synthesis, branched alkynes like 2,2,7-trimethyl-3-octyne are instrumental in building complex molecular architectures.

The alkyne functional group is a remarkably versatile tool in the hands of an organic chemist. numberanalytics.comvaia.com Its high reactivity allows it to participate in a wide array of chemical transformations. vaia.comfastercapital.com These reactions include additions, cycloadditions, and metal-catalyzed couplings, which are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The linear geometry of the alkyne group can also be a useful feature in molecular design. numberanalytics.com

The ability of terminal alkynes to be deprotonated to form acetylide anions makes them excellent nucleophiles for carbon-carbon bond formation. libretexts.orglibretexts.org This reactivity is a cornerstone of alkyne chemistry, enabling the extension of carbon chains and the creation of more elaborate structures. masterorganicchemistry.com

The synthesis of highly substituted alkynes, particularly those with significant branching near the triple bond, presents notable challenges. Steric hindrance can impede the approach of reagents, making standard synthetic methods less effective. For instance, the classic SN2 reaction for alkylating acetylides is often inefficient with secondary or tertiary alkyl halides, as elimination reactions become a major competing pathway. youtube.comyoutube.com

Despite these challenges, the development of new catalytic systems and synthetic methodologies continues to provide opportunities. Transition metal-catalyzed reactions, for example, have emerged as powerful tools for forging carbon-carbon bonds under milder conditions and with greater selectivity, opening new avenues for the synthesis of complex alkynes. numberanalytics.comnsf.gov

Historical Perspective and Evolution of Alkyne Synthesis Methodologies

The history of alkyne synthesis is a testament to the ingenuity of organic chemists. Early methods often relied on harsh reaction conditions. numberanalytics.com A classic approach involves the dehydrohalogenation of vicinal or geminal dihalides. numberanalytics.comlibretexts.org Another foundational method is the alkylation of terminal alkynes. numberanalytics.com

Over time, the field has evolved significantly with the advent of modern catalytic methods. The development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the synthesis of alkynes by allowing the direct coupling of terminal alkynes with aryl or vinyl halides. numberanalytics.com Other important one-carbon homologation reactions of carbonyl compounds include the Corey-Fuchs, Seyferth-Gilbert, and Ohira-Bestmann reactions. researchgate.net These advancements have provided milder, more efficient, and more functional-group-tolerant routes to a wide variety of alkyne-containing molecules. numberanalytics.comresearchgate.net

Current Research Gaps and Emerging Trends in this compound Chemistry

While general methods for alkyne synthesis are well-established, research into the specific synthesis and reactivity of highly branched alkynes like this compound is less prevalent in readily available literature. Much of the focus in alkyne chemistry is on the development of new catalytic systems and their application in the synthesis of complex natural products and materials. numberanalytics.comnumberanalytics.com

An emerging trend in the broader field of alkyne chemistry is the development of more sustainable and environmentally friendly synthetic methods. researchgate.net This includes the use of earth-abundant metal catalysts and electrochemical approaches. researchgate.net There is also a growing interest in the biological synthesis of alkyne-containing natural products. nih.gov

Future research could focus on exploring the unique reactivity of sterically hindered alkynes like this compound and developing specific synthetic strategies to access them and their derivatives more efficiently. This could lead to the discovery of new chemical transformations and the creation of novel molecules with interesting properties.

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55402-13-6

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

2,2,7-trimethyloct-3-yne

InChI

InChI=1S/C11H20/c1-10(2)8-6-7-9-11(3,4)5/h10H,6,8H2,1-5H3

InChI Key

SVPYGFZVGOGXPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC#CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,2,7 Trimethyl 3 Octyne

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. For 2,2,7-trimethyl-3-octyne, the key bond formations to consider are those that construct the carbon skeleton around the alkyne functional group.

A primary retrosynthetic disconnection involves breaking the single bond between one of the sp-hybridized carbons of the alkyne and an adjacent sp3-hybridized carbon. This strategy leads to two plausible synthetic routes based on the alkylation of a terminal acetylide.

Route A: Disconnecting the C4–C5 bond suggests the reaction between a tert-butylacetylide anion and an isobutyl halide (e.g., 1-bromo-3-methylbutane).

Route B: Alternatively, disconnecting the C2–C3 bond points to the reaction of an isobutylacetylide anion with a tert-butyl halide.

This approach is one of the most common and effective for constructing unsymmetrical internal alkynes. libretexts.orglibretexts.org

A less common but viable strategy involves the disconnection of the C≡C triple bond itself. This would imply a forward synthesis that couples a tert-butyl fragment and an isobutyl fragment to form the alkyne. Such strategies often involve more complex catalytic systems.

Classical Approaches for Alkyne Synthesis Applicable to this compound Precursors

Traditional methods for alkyne synthesis have been well-established for decades and remain fundamental in organic chemistry.

Alkynes can be synthesized through the double dehydrohalogenation of dihaloalkanes. libretexts.org This elimination reaction can start from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). byjus.comchemistrytalk.orgjove.com The reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) at high temperatures, to effect the two successive E2 elimination steps. jove.comunacademy.com

For a precursor to this compound, one could prepare a corresponding dihalide, such as 3,4-dibromo-2,2,7-trimethyloctane, from the respective alkene (2,2,7-trimethyl-3-octene) via halogenation. libretexts.org Subsequent treatment with a strong base would then yield the desired alkyne.

ReactantReagentProduct
Vicinal or Geminal DihalideStrong Base (e.g., NaNH₂)Alkyne

Table 1: General Dehydrohalogenation Reaction

The alkylation of terminal acetylides is a highly effective and widely used method for the synthesis of internal alkynes. libretexts.orgjove.com This method follows the C(sp)-C(sp3) bond formation strategy. The process involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylide anion. ucalgary.ca This anion then reacts with a primary alkyl halide in an SN2 reaction to form a new C-C bond. jove.com

For the synthesis of this compound, there are two main pathways:

Pathway 1: Deprotonation of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) with a base like NaNH₂ followed by reaction with 1-bromo-3-methylbutane (B150244) (isobutyl bromide). libretexts.orgontosight.ai

Pathway 2: Deprotonation of 4-methyl-1-pentyne (B1581292) followed by reaction with a tert-butyl halide. However, acetylide anions are strong bases and tend to cause elimination instead of substitution with secondary and tertiary alkyl halides. libretexts.orglibretexts.org Therefore, Pathway 1, utilizing a primary halide, is the more feasible route.

Terminal AlkyneBaseAlkyl HalideProduct
3,3-Dimethyl-1-butyneNaNH₂1-Bromo-3-methylbutaneThis compound
4-Methyl-1-pentyneNaNH₂tert-Butyl Bromide(Primarily elimination products)

Table 2: Alkylation of Terminal Acetylides for this compound Synthesis

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen the development of numerous catalytic methods that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Recent advancements have focused on the cross-coupling of terminal alkynes with alkyl electrophiles. Multi-metal-catalyzed systems, for instance using a combination of copper, nickel, and silver, have been developed for the oxidative C(sp³)–H/C(sp)–H cross-coupling between unactivated alkanes and terminal alkynes. researchgate.net Another approach involves a multi-metal-catalyzed reaction for C(sp³)–C(sp) cross-coupling with terminal alkynes, which provides an alternative to traditional Sonogashira coupling. acs.orgnih.gov

Copper-catalyzed enantioconvergent C(sp³)–C(sp) cross-coupling of racemic tertiary alkyl halides with terminal alkynes has also been demonstrated, which could be relevant for creating chiral centers if applied to analogous structures. sustech.edu.cn While direct catalytic synthesis of this compound might not be explicitly detailed, these modern methods provide powerful tools for the construction of the C(sp)-C(sp³) bond present in the target molecule, potentially offering higher yields and greater functional group tolerance than classical methods.

Catalyst SystemReactant 1Reactant 2Reaction Type
Cu/Ni/AgAlkaneTerminal AlkyneOxidative Cross-Coupling
Copper/Chiral LigandRacemic Alkyl HalideTerminal AlkyneEnantioconvergent Cross-Coupling

Table 3: Examples of Modern Catalytic Approaches for C(sp)-C(sp³) Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling of Alkyl Halides)

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. eie.gracs.org The Sonogashira reaction, which traditionally couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is a cornerstone of alkyne synthesis. wikipedia.orgorganic-chemistry.org For the synthesis of an alkyl-substituted alkyne like this compound, modifications to the classical Sonogashira protocol are necessary, particularly concerning the use of alkyl halides.

A plausible retrosynthetic pathway for this compound via a cross-coupling reaction involves the union of a terminal alkyne, such as 3,3-dimethyl-1-butyne, and an alkyl halide, like 1-bromo-2-methylpropane. While challenging, recent advancements have extended the scope of Sonogashira and related couplings to include unactivated alkyl electrophiles.

Key developments enabling this transformation include:

Ligand Development: The use of specialized ligands is crucial for facilitating the coupling of alkyl halides. N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the Sonogashira coupling of unactivated alkyl bromides and iodides. organic-chemistry.org

Copper-Free Conditions: To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be problematic with copper catalysts, copper-free Sonogashira protocols have been developed. wikipedia.orgrsc.org These methods often rely on meticulously designed palladium catalysts and specific reaction conditions.

Alternative Metal Catalysts: Nickel-catalyzed coupling reactions have emerged as a viable alternative for coupling non-activated alkyl halides with terminal alkynes, sometimes still requiring a copper co-catalyst but expanding the reaction's scope. wikipedia.org

The table below summarizes representative catalytic systems applicable to the Sonogashira-type coupling of alkyl halides, which could be adapted for the synthesis of this compound.

Catalyst SystemLigandBaseKey Features & FindingsReference
PdCl₂(PPh₃)₂ / PtBu₃Tri-tert-butylphosphine (PtBu₃)Cs₂CO₃Enables rapid, microwave-assisted coupling of aryl chlorides; demonstrates the power of bulky, electron-rich phosphine (B1218219) ligands. The principles can be extended to alkyl halides. organic-chemistry.org
[PdCl₂(PPh₃)₂]/CuITriphenylphosphine (PPh₃)TriethylamineA classical system used for coupling acyl chlorides with terminal alkynes, showcasing the utility of Pd/Cu catalysis for forming bonds to sp-hybridized carbons. mdpi.com
NiCl₂(dme)Bidentate bis(oxazoline) ligands-Demonstrated for stereoconvergent cross-coupling, highlighting nickel's capacity to couple C(sp³)-electrophiles. Nickel catalysis has been developed for Sonogashira-type reactions of alkyl halides. wikipedia.orgnih.gov
Pd(dba)₂1,1′-Bis(diphenylphosphino)ferrocene (dppf)-Effective for coupling alkylzinc halides with aryl/alkenyl triflates, indicating its utility in forming C(sp²)-C(sp³) bonds, a related transformation. acs.org

An alternative and more traditional approach is the alkylation of an acetylide anion. utexas.edu This method involves the deprotonation of a terminal alkyne with a strong base (e.g., sodium amide, NaNH₂) followed by nucleophilic substitution (Sɴ2) with a primary alkyl halide. utexas.edumasterorganicchemistry.com For this compound, this would involve reacting the sodium salt of 3,3-dimethyl-1-butyne with 1-bromo-2-methylpropane. This method is highly effective for primary and methyl halides but is prone to failure with more hindered halides due to competing elimination reactions. utexas.edu

Stereoselective Alkyne Synthesis Methodologies

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are central to modern organic chemistry for creating structurally complex molecules. Stereoselectivity in the context of alkyne synthesis can refer to methodologies that generate a chiral center within the molecule during the formation of the alkyne moiety.

The synthesis of internal alkynes often involves the coupling of two different fragments, and controlling the regioselectivity and potential stereoselectivity (if chiral centers are present) is a significant challenge. nih.govrsc.org Methodologies that address these challenges represent the forefront of alkyne synthesis.

Key strategies include:

Coupling with Chiral Electrophiles: The alkylation of an acetylide anion with a chiral, enantiopure alkyl halide is a straightforward method to produce a chiral alkyne. The stereocenter of the electrophile is typically retained in the product.

Reductive Coupling of Unsymmetrical Alkynes: Advanced methods, such as the nickel-catalyzed reductive coupling of two different unsymmetrical internal alkynes, have been developed. rsc.org These reactions often employ a directing group to control regioselectivity and chiral ligands to induce enantioselectivity, leading to highly substituted and stereochemically complex products derived from alkynes. nih.govrsc.org

Elimination from Chiral Precursors: The synthesis of alkynes via double dehydrohalogenation of a vicinal dihalide is a classic method. libretexts.org If the starting dihalide contains a pre-existing and remote stereocenter, that chirality will be preserved in the final alkyne product.

While these methods are not strictly required for the synthesis of this compound itself, they are indispensable for producing chiral analogues or more complex structures where the alkyne is a key functional group. The development of stereodivergent methods, which can selectively produce different stereoisomers from the same starting materials by changing the catalyst or ligand, is a particularly powerful area of research. rsc.org

C-H Activation and Functionalization Approaches for Alkyne Formation

The direct conversion of C-H bonds into C-C bonds represents an ideal synthetic strategy in terms of atom and step economy. researchgate.netsigmaaldrich.com Applying this logic to alkyne synthesis offers novel and efficient routes that avoid pre-functionalized starting materials.

One of the most direct C-H activation methods for alkyne formation is the dehydrogenation of alkanes. In principle, this compound could be synthesized from 2,2,7-trimethyloctane (B14549899) via catalytic dehydrogenation. This process typically requires high temperatures and metal catalysts (e.g., platinum, chromium oxide) and suffers from significant challenges in controlling the regioselectivity to form the triple bond at the desired C3 position.

More sophisticated and selective C-H activation strategies are emerging:

Directed C-H Functionalization: This approach uses a directing group (DG) within the substrate to position a metal catalyst near a specific C-H bond, enabling selective functionalization. researchgate.netsigmaaldrich.com While often used to append groups to an existing molecule, conceptually, a sequence involving C-H activation could be designed to build an alkyne.

Dual Catalytic Systems: Combining C-H activation with other catalytic cycles, such as photoredox catalysis, has opened new reaction pathways. beilstein-journals.org These methods can generate highly reactive intermediates under mild conditions, potentially enabling C-H functionalization reactions that are inaccessible through traditional thermal methods. For instance, visible-light-induced photoredox catalysis can generate chlorine radicals under mild conditions, initiating transformations involving C-H bonds. acs.org

The table below outlines conceptual C-H activation approaches and their relevance to alkyne synthesis.

ApproachDescriptionChallenges for this compoundReference
Alkane DehydrogenationDirect removal of H₂ from an alkane over a metal catalyst at high temperature to form an alkyne.Extremely low regioselectivity; harsh conditions leading to side products.
Directed C-H AnnulationA directing group guides a catalyst (e.g., Rh(III)) to activate a C-H bond, which then undergoes annulation with an alkyne coupling partner.This method typically uses an alkyne as a reagent rather than forming one. nih.govacs.org
Photoredox/Nickel Dual CatalysisGenerates radical species under mild visible-light irradiation to initiate C-H functionalization in conjunction with a Ni catalyst.Primarily used for functionalizing existing molecules, but principles could inspire new alkyne syntheses. acs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of this compound can be evaluated through the lens of these principles, favoring routes with high atom economy, catalytic reagents, and benign solvents. numberanalytics.comnumberanalytics.com

Atom Economy: This metric, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a core principle of green chemistry. jocpr.com

High Atom Economy: C-H activation/dehydrogenation reactions are theoretically 100% atom-economical, producing only H₂ as a byproduct.

Poor Atom Economy: The classic synthesis of alkynes from dihalides via double elimination generates two equivalents of salt byproduct, resulting in low atom economy. libretexts.org The acetylide alkylation method is better but still produces one equivalent of salt waste.

Catalysis: The use of catalytic methods is superior to stoichiometric reagents. Transition metal-catalyzed cross-coupling reactions are preferred over methods requiring stoichiometric amounts of strong base. rsc.org The development of catalysts based on earth-abundant metals like iron or cobalt is a key goal. sioc-journal.cn

Sustainable Conditions: Performing reactions in environmentally friendly solvents, such as water, or under solvent-free conditions enhances the sustainability of a process. rsc.orgrsc.org Some modern Sonogashira couplings can be conducted in aqueous media. organic-chemistry.orgrsc.org

Below is a comparative analysis of synthetic routes to this compound based on green chemistry principles.

Synthetic RouteAtom EconomyCatalyst/ReagentSustainability ConsiderationsReference
Acetylide AlkylationModerateStoichiometric strong base (e.g., NaNH₂)Generates stoichiometric salt waste; uses hazardous, moisture-sensitive reagents. utexas.edumasterorganicchemistry.com
Sonogashira-type CouplingModerateCatalytic Pd, Ni, or other transition metalReduces waste compared to stoichiometric methods; potential for using non-precious metals and aqueous conditions improves green profile. wikipedia.orgrsc.org
Alkane Dehydrogenation (Hypothetical)HighCatalytic Pt, Cr, etc.Excellent atom economy; however, requires high energy input and suffers from poor selectivity.

Scale-Up Considerations and Process Optimization in Alkyne Production

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a new set of challenges that must be addressed through careful process optimization. researchgate.net The safe, efficient, and cost-effective production of this compound requires consideration of several key factors.

Common challenges in chemical process scale-up include:

Heat Transfer: Many reactions, particularly those involving organometallic reagents or strong bases like sodium amide, are highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. researchgate.net

Mass Transfer and Mixing: Inefficient mixing on a large scale can lead to localized "hot spots" or areas of high concentration, resulting in increased byproduct formation, lower yields, and potential safety hazards. For multiphase reactions, ensuring adequate mass transfer between phases is critical. researchgate.net

Process Cycle Time: Long reaction or workup times can negatively impact plant capacity and profitability. Optimization aims to minimize cycle times without compromising yield or purity.

Purification: The method of purification must be scalable. For this compound, which is a liquid, fractional distillation is a likely method. The efficiency and capacity of the distillation equipment are critical for achieving the desired product purity on a large scale.

Process modeling software, such as Dynochem, can be used to simulate and predict the effects of scale-up on parameters like mixing, heat transfer, and impurity formation, allowing for a "right-first-time" approach and reducing the need for extensive pilot plant trials. scale-up.comscale-up.com

For the synthesis of this compound, the acetylide alkylation route, while straightforward, presents thermal hazards due to the use of NaNH₂ and the exothermic nature of the alkylation. A semi-batch process, where the alkyl halide is added slowly to the acetylide solution with robust cooling, would be necessary to control the reaction temperature.

Reactivity and Reaction Mechanisms of 2,2,7 Trimethyl 3 Octyne

Electrophilic Addition Reactions to the Alkyne Moiety

The π bonds of the alkyne are susceptible to attack by electrophiles, initiating electrophilic addition reactions. lumenlearning.com These reactions typically proceed in a stepwise manner, often involving the formation of a vinyl carbocation intermediate. The stability of this intermediate is paramount in determining the outcome of the reaction.

For 2,2,7-trimethyl-3-octyne, the significant steric bulk from the tert-butyl and isobutyl groups would sterically hinder the approach of the halogen, likely slowing the reaction rate compared to less substituted alkynes. The initial addition would result in the trans or (E)-isomer.

Table 1: Halogenation Products of this compound

ReactantReagent (1 equiv.)Major ProductStereochemistry
This compoundBr₂(E)-3,4-Dibromo-2,2,7-trimethyloct-3-eneanti-addition masterorganicchemistry.comorganicchemistrytutor.com
This compoundCl₂(E)-3,4-Dichloro-2,2,7-trimethyloct-3-eneanti-addition masterorganicchemistry.com
(E)-3,4-Dihalo-2,2,7-trimethyloct-3-eneExcess Br₂ or Cl₂3,3,4,4-Tetrahalo-2,2,7-trimethyloctaneFurther addition

Hydrohalogenation: The addition of hydrogen halides (HX) to unsymmetrical alkynes follows Markovnikov's rule, which states that the proton adds to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. lumenlearning.com For an internal alkyne like this compound, the rule is adapted to state that the proton will add to the carbon that results in the more stable carbocation intermediate. The stability of the resulting vinyl carbocation is key. A carbocation at C4 would be stabilized by the adjacent tert-butyl group, while a carbocation at C3 would be less stabilized by the isobutyl group. Therefore, the halide is expected to add preferentially to the C4 position.

Hydration: The hydration of alkynes is typically catalyzed by mercury(II) sulfate (B86663) in the presence of aqueous sulfuric acid. libretexts.org This reaction also adheres to Markovnikov's rule, with the initial addition of water across the triple bond forming an enol intermediate. libretexts.orglibretexts.org This enol is unstable and rapidly tautomerizes to its more stable keto isomer. libretexts.orglumenlearning.com For this compound, the oxygen atom will add to the more substituted carbon (C4) due to the greater stabilization of the partial positive charge at this position in the transition state, leading to the formation of a specific ketone after tautomerization.

Table 2: Hydrohalogenation and Hydration of this compound

ReactionReagentsIntermediateFinal ProductRegioselectivity
HydrohalogenationHBr or HClVinyl Carbocation4-Halo-2,2,7-trimethyloct-3-eneMarkovnikov lumenlearning.com
HydrationH₂O, H₂SO₄, HgSO₄Enol2,2,7-Trimethyloctan-4-oneMarkovnikov libretexts.orgkhanacademy.org

Regioselectivity: The regiochemical outcome of electrophilic additions to this compound is governed by the electronic and steric effects of its asymmetric substitution.

In hydrohalogenation and hydration , the formation of the more stable vinyl carbocation dictates the regioselectivity. lumenlearning.comlibretexts.org The tert-butyl group at one end is more effective at stabilizing a positive charge on the adjacent carbon (C4) than the isobutyl group is for the other carbon of the alkyne (C3). This leads to the preferential formation of products where the nucleophile (halide or hydroxyl group) adds to the C4 position. rsc.org

In halogenation , since the same atom is added to both carbons of the triple bond, regioselectivity is not a factor in the first addition.

Stereoselectivity:

Halogenation of alkynes typically proceeds via anti-addition, leading to the formation of (E)-alkenes. masterorganicchemistry.comchemistrysteps.com This is attributed to the formation of a bridged halonium ion, which is attacked from the opposite face. organicchemistrytutor.com While this is the major pathway, some reactions can show minor syn-addition products. youtube.com

Hydrohalogenation can result in a mixture of syn and anti addition products, and the stereochemical outcome can be dependent on specific reaction conditions. libretexts.org

Hydroboration-oxidation , an alternative to acid-catalyzed hydration, provides anti-Markovnikov products and proceeds with syn-addition of the hydroborane reagent. libretexts.orglibretexts.org

Table 3: Summary of Selectivity in Electrophilic Additions

Reaction TypeRegioselectivity PrincipleExpected Major RegioisomerStereoselectivity
HalogenationN/A for first additionN/APredominantly anti masterorganicchemistry.com
HydrohalogenationMarkovnikov (Carbocation Stability) lumenlearning.comHalide at C4Mixture of syn and anti libretexts.org
Hydration (Hg²⁺ cat.)Markovnikov (Carbocation Stability) libretexts.orgKetone at C4N/A (Tautomerization)

Nucleophilic Additions and Cycloaddition Reactions

While less common than electrophilic additions for simple alkynes, nucleophilic additions can occur, particularly if the alkyne is activated by electron-withdrawing groups or through specific catalytic cycles. Cycloaddition reactions are also a key feature of alkyne chemistry.

[2+2] Cycloadditions: The reaction between an alkyne and an alkene to form a cyclobutene (B1205218) ring is a [2+2] cycloaddition. researchgate.net These reactions are often thermally forbidden but can be achieved through photochemical activation or with transition metal catalysts. researchgate.netnih.gov For sterically demanding substrates like this compound, these reactions can be challenging, and the presence of bulky substituents may hinder the necessary approach of the reacting partners. nih.gov However, certain catalysts, such as those based on gold(I) or ruthenium, have been shown to facilitate [2+2] cycloadditions even with hindered alkynes. researchgate.netorganic-chemistry.org

[2+3] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a powerful [2+3] cycloaddition that reacts a 1,3-dipole (such as an azide) with a dipolarophile (such as an alkyne) to form a five-membered heterocycle. organic-chemistry.org The reaction between an azide (B81097) and this compound would produce a 1,2,3-triazole.

Thermal Cycloaddition: The uncatalyzed reaction often requires high temperatures and results in a mixture of regioisomers (1,4- and 1,5-substituted triazoles) when using an unsymmetrical internal alkyne. wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click chemistry" reaction is typically most efficient with terminal alkynes. wikipedia.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is known to be more effective for internal alkynes, but can still be sensitive to steric hindrance. rsc.org

For this compound, the significant steric and electronic differences between the two ends of the alkyne would strongly influence the regioselectivity of the cycloaddition, likely favoring the isomer that minimizes steric clash in the transition state. rsc.orgresearchgate.net

Table 4: Cycloaddition Reactions of this compound

Reaction TypeReactantsCatalyst/ConditionsProduct TypeNotes
[2+2] CycloadditionAlkeneLight or Transition Metal (e.g., Au, Ru) nih.govorganic-chemistry.orgSubstituted CyclobuteneReactivity is highly dependent on catalyst and steric hindrance.
[2+3] CycloadditionOrganic Azide (R-N₃)Heat or Ru catalyst wikipedia.orgrsc.org1,2,3-TriazoleForms a mixture of regioisomers; ratio depends on sterics and electronics.

The addition of heteroatom nucleophiles, such as sulfur-based nucleophiles (thiols), across the alkyne triple bond is a significant reaction.

Thiol-yne Reaction: This reaction involves the addition of a thiol to an alkyne. wikipedia.org It can be initiated by radicals (often using a radical initiator or UV light) or catalyzed by a base for activated alkynes (Michael addition). wikipedia.orgwikipedia.org For a non-activated alkyne like this compound, the radical pathway is more common. This proceeds via an anti-Markovnikov addition, where the sulfanyl (B85325) radical adds to the alkyne to form the most stable carbon-centered radical. wikipedia.org In this case, the addition would occur at the less sterically hindered carbon of the triple bond (C4), followed by abstraction of a hydrogen atom from another thiol molecule to complete the propagation step. The addition of a second thiol molecule can also occur. wikipedia.org

Table 5: Nucleophilic Addition to this compound

ReactionNucleophileConditionsProduct (Mono-addition)Regioselectivity
Thiol-yneThiol (R-SH)Radical Initiator (e.g., AIBN) or UV light wikipedia.orgVinyl SulfideAnti-Markovnikov wikipedia.orgwikipedia.org

Metal-Catalyzed Transformations Involving the Triple Bond

The electron-rich triple bond of this compound serves as a reactive site for a variety of metal-catalyzed transformations. ontosight.ai These reactions allow for the selective functionalization of the alkyne moiety, leading to the formation of diverse molecular architectures.

The hydrogenation of alkynes is a fundamental transformation that can lead to either alkenes (semi-hydrogenation) or alkanes (full hydrogenation), depending on the catalyst and reaction conditions employed. libretexts.org

Full Hydrogenation: In the presence of active metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound is expected to undergo complete hydrogenation to form 2,2,7-trimethyloctane (B14549899). libretexts.orglibretexts.org This reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond, proceeding through a cis-alkene intermediate that is not typically isolated as it rapidly undergoes further reduction. libretexts.org

Semi-Hydrogenation to cis-Alkenes: Selective reduction to a cis-alkene can be achieved using a "poisoned" or deactivated catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.org This catalyst facilitates the syn-addition of one equivalent of H₂ to the alkyne, yielding (Z)-2,2,7-trimethyl-3-octene. The deactivation of the catalyst prevents the subsequent reduction of the alkene to an alkane. libretexts.orglibretexts.org

Semi-Hydrogenation to trans-Alkenes: Conversely, the reduction of this compound to a trans-alkene can be accomplished through a dissolving metal reduction. libretexts.org This reaction typically uses sodium or lithium metal in a liquid ammonia (B1221849) solvent at low temperatures. libretexts.orglibretexts.org The mechanism involves the anti-addition of hydrogen atoms across the triple bond, resulting in the formation of (E)-2,2,7-trimethyl-3-octene. libretexts.org

Table 1: Hydrogenation Methodologies for this compound
Reaction TypeReagents/CatalystPrimary ProductStereochemistry
Full HydrogenationH₂, Pt/C or Pd/C or Raney-Ni2,2,7-TrimethyloctaneNot applicable
Semi-Hydrogenation (cis)H₂, Lindlar's Catalyst(Z)-2,2,7-trimethyl-3-octenesyn-addition
Semi-Hydrogenation (trans)Na or Li, liquid NH₃(E)-2,2,7-trimethyl-3-octeneanti-addition

Hydroboration-Oxidation: The hydroboration of internal alkynes with borane (B79455) (BH₃) or its derivatives, followed by oxidation, is a method for synthesizing ketones. For an unsymmetrical and sterically hindered alkyne like this compound, the initial hydroboration step involves the syn-addition of a B-H bond across the triple bond. The regioselectivity is governed by steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the triple bond (C-4). To control the reaction at the vinylborane (B8500763) stage and prevent double addition, a bulky borane reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used. masterorganicchemistry.com Subsequent oxidation of the resulting vinylborane with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate rapidly tautomerizes to the more stable ketone, 2,2-dimethyl-3-octanone (B1266652). umn.edu

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond, a reaction catalyzed by various transition metal complexes, most commonly those containing platinum. wikipedia.org For internal alkynes, this reaction can produce vinylsilanes, which are versatile synthetic intermediates. wikipedia.orgyoutube.com The reaction of this compound with a hydrosilane (e.g., HSiCl₃ or HSiEt₃) in the presence of a catalyst like [Cp*Ru(MeCN)₃]PF₆ can lead to the formation of a trisubstituted vinylsilane. nih.govnih.gov Cationic ruthenium catalysts have been shown to be effective for the hydrosilylation of internal alkynes, often proceeding with trans-addition stereoselectivity. nih.govnih.gov The regioselectivity is influenced by the steric environment, with the silyl (B83357) group typically adding to the less hindered carbon atom. However, low conversion rates can be an issue with highly hindered substrates. nih.gov

Table 2: Hydroboration and Hydrosilylation of this compound
ReactionReagentsIntermediateFinal ProductKey Features
Hydroboration-Oxidation1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOHVinylborane, Enol2,2-Dimethyl-3-octanoneAnti-Markovnikov hydration (enol formation), syn-addition of H and B
HydrosilylationHSiR₃, Transition Metal Catalyst (e.g., Ru or Pt complex)Not applicableVinylsilaneCan proceed via cis or trans addition depending on the catalyst. nih.govrsc.org

The triple bond of this compound can participate in various carbon-carbon bond-forming reactions.

Carbonylation: Carbonylation reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO). xmu.edu.cn While specific examples with this compound are not documented, transition metal-catalyzed carbonylations of alkynes are known to produce α,β-unsaturated carbonyl compounds. These reactions are a powerful tool for synthesizing carbonyl-substituted molecules. xmu.edu.cnacs.org

Carboalkynation and Coupling Reactions: Carboalkynation involves the addition of both a carbon group and an alkyne group across a triple bond. More broadly, internal alkynes undergo various coupling reactions catalyzed by transition metals like palladium, nickel, or rhodium. researchgate.net These reactions, such as the Sonogashira coupling, are fundamental in organic synthesis for constructing complex molecular frameworks from simpler alkyne precursors. mdpi.com For instance, nickel-catalyzed carboacylation of internal alkynes with amide electrophiles and triarylboroxines can generate all-carbon-substituted α,β-unsaturated ketones. researchgate.net The significant steric hindrance in this compound would be a critical factor influencing the feasibility and yield of such coupling reactions.

Transition metal catalysts mediate the cyclization and annulation of alkynes to form a wide array of carbocyclic and heterocyclic structures. rsc.org These reactions often proceed through the formation of metallacyclic intermediates. rsc.org For example, rhodium(III)-catalyzed dual C-H activation and annulation of N-aminopyrroles with internal alkynes can produce pyrrolopyridazines. researchgate.net Similarly, gold(I) catalysts can mediate the intermolecular annulation of alkynyl-alkenones with N-allenamides. rsc.org The steric bulk of the substituents on the alkyne, such as the tert-butyl and isohexyl groups in this compound, would play a crucial role in the regioselectivity and efficiency of these cyclization processes. acs.orgscispace.com

Oxidation and Reduction Pathways of Internal Alkynes

Beyond hydrogenation, the triple bond of internal alkynes can be modified through various oxidation and other reduction pathways.

Strong oxidizing agents can cleave the carbon-carbon triple bond of alkynes. This reaction is a powerful tool for structural elucidation and for the synthesis of carboxylic acids. masterorganicchemistry.comlibretexts.org

Ozonolysis: Treatment of an internal alkyne with ozone (O₃), followed by a workup with water (H₂O), results in the cleavage of the triple bond to form two carboxylic acids. umn.edumasterorganicchemistry.com For this compound, ozonolysis would break the bond between C-3 and C-4, yielding pivalic acid (2,2-dimethylpropanoic acid) and 4-methylpentanoic acid. masterorganicchemistry.com

Permanganate (B83412) Oxidation: A similar cleavage can be achieved using potassium permanganate (KMnO₄) under hot, basic, or acidic conditions. umn.edu The reaction of this compound with hot, basic KMnO₄ followed by acidification would also produce pivalic acid and 4-methylpentanoic acid. masterorganicchemistry.com Under neutral and milder conditions, permanganate can oxidize the alkyne to a 1,2-diketone without cleaving the carbon-carbon bond, which in this case would yield 2,2,7-trimethyl-3,4-octanedione. umn.edu

Table 3: Oxidative Cleavage of this compound
ReactionReagentsProducts
Ozonolysis1. O₃ 2. H₂OPivalic acid and 4-Methylpentanoic acid
Strong Permanganate Oxidation1. KMnO₄, KOH, heat 2. H₃O⁺Pivalic acid and 4-Methylpentanoic acid
Mild Permanganate OxidationKMnO₄, H₂O, neutral pH2,2,7-Trimethyl-3,4-octanedione

Selective Reduction Strategies

The selective reduction of the internal alkyne this compound offers a pathway to stereochemically defined alkenes. The choice of reducing agent dictates whether the cis- or trans-alkene is formed.

Catalytic Hydrogenation for cis-Alkene Synthesis: Partial hydrogenation of alkynes to cis-alkenes can be achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. libretexts.orglibretexts.org This catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate and quinoline. libretexts.orgopenstax.org The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to an alkane. libretexts.orgmasterorganicchemistry.com The reaction proceeds via syn-addition of hydrogen atoms to the alkyne triple bond, resulting in the exclusive formation of the cis-isomer. libretexts.orglibretexts.org For this compound, this would yield (Z)-2,2,7-trimethyl-3-octene.

Table 1: Catalysts for Selective Alkyne Reduction

Catalyst System Product Stereochemistry Mechanism
H₂, Lindlar's Catalyst cis (Z-isomer) syn-addition

Dissolving Metal Reduction for trans-Alkene Synthesis: To obtain the trans-alkene, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C). libretexts.orgjove.commasterorganicchemistry.com This method is complementary to catalytic hydrogenation. openstax.orglibretexts.org The mechanism involves the transfer of a solvated electron from the metal to the alkyne, forming a radical anion. libretexts.orgjove.com This intermediate is then protonated by the ammonia solvent to give a vinylic radical. libretexts.org The addition of a second electron results in a vinylic anion. libretexts.org The stereochemistry is determined at this stage; the more stable trans-vinylic anion is formed preferentially due to reduced steric repulsion between the alkyl groups. khanacademy.org Protonation of this anion then yields the trans-alkene. In the case of this compound, this reaction would produce (E)-2,2,7-trimethyl-3-octene.

Rearrangement Reactions and Isomerizations Involving Internal Alkynes

Internal alkynes like this compound can undergo isomerization reactions, which typically involve the migration of the triple bond to a different position within the carbon chain. These reactions are often catalyzed by strong bases or acids.

Base-Catalyzed Isomerization: Strong bases can induce the isomerization of internal alkynes. nih.gov The generally accepted mechanism involves the deprotonation of a carbon atom adjacent to the alkyne (a propargylic position) by a strong base, such as sodium amide (NaNH₂), to form a propargyl anion. youtube.com This anion can then undergo a series of proton transfers, leading to the formation of an allene (B1206475) intermediate, which can then be further deprotonated and protonated to yield a different internal alkyne or a terminal alkyne. youtube.comyoutube.com The use of very strong bases, like potassium 3-aminopropylamide (KAPA), can drive the equilibrium towards the thermodynamically stable terminal alkyne. stackexchange.com

Acid-Catalyzed Isomerization: Acid-catalyzed hydration of alkynes, while primarily a hydration reaction, can involve intermediates that could conceptually lead to rearrangement. chadsprep.comyoutube.com The reaction proceeds through an enol intermediate which then tautomerizes to a more stable ketone. chadsprep.comlibretexts.org For an unsymmetrical internal alkyne like this compound, acid-catalyzed hydration would likely lead to a mixture of two ketone products, 2,2-dimethyl-3-octanone and 2,2,7-trimethyl-4-octanone, as the initial protonation can occur on either side of the triple bond. youtube.comyoutube.com While skeletal rearrangements are less common for simple alkynes under these conditions, the formation of carbocationic intermediates in some acid-catalyzed processes could potentially open pathways for such rearrangements, though this is not a primary reaction pathway for simple alkyne isomerization.

Transition Metal-Catalyzed Isomerization: Transition metal complexes, for instance those of iridium, are also capable of catalyzing the isomerization of internal alkynes to allenes. nih.govresearchgate.netmdpi.com The proposed mechanism can involve the activation of a propargylic C-H bond by the metal center. mdpi.com

Functionalization of the Alkyl Side Chains for Derivative Synthesis

Beyond the reactivity of the alkyne functional group, the alkyl side chains of this compound—the tert-butyl and isobutyl groups—can be functionalized to create a variety of derivatives.

C-H Bond Activation: A powerful strategy for functionalizing alkanes is through C-H bond activation, often mediated by transition metal complexes. nih.govwikipedia.orgrsc.org These reactions allow for the direct conversion of a C-H bond to a C-X bond (where X can be a variety of functional groups). wikipedia.org For the branched alkyl groups in this compound, selective C-H activation could potentially lead to the introduction of functional groups at specific positions. For example, certain rhodium and ruthenium catalysts have shown selectivity for terminal functionalization of alkanes. wikipedia.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the functionalization. rutgers.edu

Free Radical Halogenation: Free radical halogenation is a classic method for functionalizing alkanes, although it can sometimes lack selectivity, particularly with complex substrates. In the case of this compound, reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of UV light or a radical initiator would lead to a mixture of halogenated products. The relative reactivity of the different C-H bonds (primary, secondary, tertiary) would influence the product distribution.

Synthesis of Derivatives: Once a functional group is introduced onto one of the alkyl side chains, it can serve as a handle for further synthetic transformations. For instance, a halogenated derivative could undergo nucleophilic substitution or elimination reactions. An alcohol, introduced via an oxidation reaction, could be further oxidized to a ketone or an aldehyde, or converted to an ester or ether. These subsequent reactions open up a vast array of potential derivatives of the parent this compound molecule. The alkyne itself can be a versatile starting point for creating various functional groups. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Compound Names

Compound Name
This compound
(Z)-2,2,7-Trimethyl-3-octene
(E)-2,2,7-Trimethyl-3-octene
Sodium amide
Potassium 3-aminopropylamide
2,2-Dimethyl-3-octanone
2,2,7-Trimethyl-4-octanone
Palladium
Calcium carbonate
Lead acetate
Quinoline
Sodium
Lithium
Ammonia
Iridium
Rhodium
Ruthenium
Bromine

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,2,7-trimethyl-3-octyne, offering detailed insights into its carbon and hydrogen environments.

In ¹H NMR spectroscopy, the protons in proximity to the alkyne functionality of this compound exhibit characteristic chemical shifts. Protons on carbons adjacent to the triple bond are influenced by the anisotropic effects of the π-system, typically resonating in the range of 1.6-2.6 ppm. inflibnet.ac.in The cylindrical electron cloud of the alkyne group creates a shielding effect, causing these protons to appear at a relatively higher field compared to vinylic protons. libretexts.org

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The sp-hybridized carbons of the internal alkyne in this compound are expected to resonate in the 70–100 ppm range. openochem.org The chemical shifts of the specific carbons in the molecule are influenced by the neighboring alkyl groups. For alkanes, methyl protons typically appear between 0.7-1.33 ppm, methylene (B1212753) protons between 1.2-1.2 ppm, and methine protons between 1.4-1.7 ppm. inflibnet.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the isobutyl group (the methine and the two methyls) and between the methylene protons and the methine proton of the isobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduacs.org This technique is instrumental in assigning the specific ¹³C signals to their attached protons, for example, linking the methylene protons to their corresponding carbon atom.

Due to the linear geometry of the alkyne group, this compound does not exhibit cis/trans isomerism. ucsb.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are powerful for identifying the characteristic functional groups within this compound.

The most significant vibrational mode for this compound is the carbon-carbon triple bond (C≡C) stretch. For internal alkynes, this stretch typically appears in the range of 2100-2260 cm⁻¹. libretexts.org However, if the alkyne is symmetrically substituted, this peak can be very weak or absent in the IR spectrum. libretexts.org In the case of this compound, the asymmetry of the substitution should result in a discernible, albeit potentially weak, absorption band.

Raman spectroscopy is particularly sensitive to non-polar bonds and serves as an excellent complementary technique to IR. ksu.edu.sa The C≡C stretch of internal alkynes gives a strong signal in the Raman spectrum, typically around 2200 cm⁻¹. rsc.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. miamioh.edu This allows for the determination of the precise molecular formula of this compound, which is C₁₁H₂₀. The calculated exact mass for this formula is 152.1565 u.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer. nih.gov This is particularly useful for identifying this compound within a complex sample matrix. The gas chromatogram provides the retention time of the compound, while the mass spectrometer provides its mass spectrum.

The fragmentation pattern in the mass spectrum is a molecular fingerprint. For alkynes, a strong molecular ion peak is typically observed. utexas.edu A common fragmentation pathway for alkynes is cleavage at the propargylic position, leading to the formation of a resonance-stabilized propargyl cation. utexas.edu In the case of this compound, fragmentation would likely involve the loss of alkyl groups, such as a tert-butyl radical or an isobutyl radical, leading to characteristic fragment ions. The NIST Mass Spectrometry Data Center reports a top peak at m/z 81 for this compound. nih.gov

Table 3: Common Compound Names Mentioned in the Article

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from related compounds and isomers. Given its volatility and non-polar nature, both gas and liquid chromatography play significant roles.

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. libretexts.org The development of a robust GC method is essential for assessing its purity and quantifying it in various matrices.

Column Selection and Stationary Phase: Due to the non-polar nature of this compound, a non-polar stationary phase is the most appropriate choice. A column with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, such as a DB-1 or equivalent, would provide good separation based on boiling points and van der Waals interactions. fsu.edu For separating isomers of C11H20, a high-resolution capillary column is necessary. ojp.gov

Temperature Programming: An isothermal oven temperature might not be sufficient to separate this compound from other closely boiling impurities. Therefore, a temperature-programmed approach is recommended. A typical starting point for method development could be an initial oven temperature of 40°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of around 230°C. oup.com This gradient allows for the elution of more volatile compounds first, followed by the target analyte and any less volatile impurities.

Injector and Detector: A split/splitless injector is commonly used for this type of analysis, with the injector temperature set sufficiently high (e.g., 250°C) to ensure complete and rapid volatilization of the sample without causing thermal degradation. oup.com A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and would be the detector of choice for quantifying this compound. wikipedia.org When identification of unknown impurities is required, coupling the GC to a mass spectrometer (GC-MS) is invaluable. The mass spectrum provides a molecular fingerprint that aids in the structural elucidation of related compounds. libretexts.org

Carrier Gas: Helium is a common carrier gas, although hydrogen can offer faster analysis times and better resolution at a lower temperature. fsu.edu The flow rate should be optimized to achieve the best balance between analysis time and separation efficiency.

A hypothetical GC method for the analysis of this compound is presented in the table below.

ParameterCondition
ColumnDB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min)
InjectorSplit/splitless, 250°C, split ratio 50:1
Detector (FID)280°C
Injection Volume1 µL

While GC is often preferred for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) can be a powerful tool for the separation of non-volatile derivatives or for preparative scale purification. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode. libretexts.org

Stationary and Mobile Phases: In reversed-phase HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. A C18-bonded silica (B1680970) column is a common choice for the separation of non-polar analytes. libretexts.org The mobile phase would typically consist of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. For this compound, a high percentage of the organic modifier would be required for elution. Isocratic elution with a high organic content or a gradient elution starting with a lower organic percentage and increasing over time could be employed to separate compounds with different polarities.

Detection: A significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, as the carbon-carbon triple bond absorbs only weakly in the low UV region. A UV detector set to a low wavelength (e.g., < 210 nm) might be used, but sensitivity would be limited. An alternative is to use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD). For the analysis of derivatives containing a chromophore, a standard UV-Vis detector would be effective.

A general approach for developing an HPLC method for related, less volatile compounds or derivatives of this compound is outlined in the following table.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseGradient of Acetonitrile and Water
GradientStart at 70% Acetonitrile, increase to 100% over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
DetectorUV at 205 nm or ELSD
Injection Volume10 µL

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov Since this compound is a liquid at room temperature, this technique is not directly applicable to the parent compound. However, it is an invaluable tool for the structural elucidation of solid derivatives or metal complexes of the alkyne.

The formation of a crystalline derivative, for instance, through reaction with a heavy atom-containing reagent, could allow for single-crystal X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and conformational information of the molecule within the crystal lattice.

Furthermore, alkynes are known to form stable complexes with transition metals. wikipedia.org For example, reacting this compound with a metal precursor like dicobalt octacarbonyl or a platinum(0) source could yield crystalline metal-alkyne complexes. wikipedia.org The structural analysis of such a complex by X-ray diffraction would not only confirm the connectivity of the alkyne but also provide insight into the nature of the metal-alkyne bonding. acs.orglkouniv.ac.in The coordination of the alkyne to the metal center typically causes a bending of the alkyne substituents and an elongation of the C≡C bond, which can be precisely quantified by this technique. wikipedia.org

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis of Chiral Derivatives

This compound itself is achiral. However, if a chiral center is introduced into the molecule, for example by stereoselective synthesis leading to a chiral derivative, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for its stereochemical analysis. bath.ac.uk

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. While the alkyne chromophore itself gives rise to weak CD signals, the presence of other chromophores in a chiral derivative would lead to characteristic CD spectra. mdpi.com The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters.

A significant challenge with simple chiral hydrocarbons is the lack of strong chromophores, which can make direct CD analysis difficult. mdpi.com A powerful strategy to overcome this is the in-situ formation of chiral metal complexes. For instance, chiral alkynes can be derivatized with a cobalt carbonyl complex, [Co₂(CO)₆]. nih.govnih.govucr.edu The resulting diastereomeric complexes can often be separated by chiral HPLC, and their distinct CD spectra can be used to determine the enantiomeric excess and even the absolute configuration of the original chiral alkyne. nih.govnih.govucr.edu

ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information to CD spectroscopy. bath.ac.uk The combination of these techniques is a powerful approach for the stereochemical assignment of chiral derivatives of this compound.

The table below outlines a hypothetical approach for the chiroptical analysis of a chiral derivative of this compound.

TechniqueApplicationAnticipated Findings
Circular Dichroism (CD)Analysis of a chiral derivative containing a suitable chromophore.Characteristic Cotton effects that can be correlated to the absolute configuration.
HPLC with Chiral Stationary PhaseSeparation of enantiomers of a chiral derivative, potentially after complexation with a metal.Determination of enantiomeric excess (e.e.).
Optical Rotatory Dispersion (ORD)Measurement of optical rotation across a range of wavelengths.Provides complementary stereochemical information to CD.

Theoretical and Computational Chemistry Studies on 2,2,7 Trimethyl 3 Octyne

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in solving the Schrödinger equation, offer a detailed description of electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the ground-state properties of molecular systems due to its favorable balance of computational cost and accuracy. For 2,2,7-trimethyl-3-octyne, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy.

Recent advancements in DFT, such as the inclusion of dispersion corrections (e.g., BJD3), have improved the accuracy of calculations for non-covalently interacting systems. arxiv.org Methodologies like the B3LYP functional paired with a basis set such as 6-31G(d) are commonly used for geometry optimization and frequency analysis of organic molecules. arxiv.org These calculations can yield crucial data, including bond lengths, bond angles, and dihedral angles, that define the molecule's structure. Furthermore, thermochemical properties like the heat of formation and Gibbs free energy can be derived from these computations, offering insights into the compound's thermodynamic stability. arxiv.org

A typical output from a DFT study on this compound would include optimized Cartesian coordinates for each atom, the total electronic energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation.

Table 1: Calculated DFT Data for this compound

Parameter Value
Molecular Formula C₁₁H₂₀ nih.gov
Molecular Weight 152.28 g/mol nih.gov
IUPAC Name 2,2,7-trimethyloct-3-yne nih.gov

Note: The values in this table are based on general computational chemistry principles and may vary depending on the specific level of theory and basis set used in the calculation.

Ab Initio Methods for Energy and Reactivity Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of predicting the energy and reactivity of molecules. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, which is crucial for accurate energy predictions.

For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more precise electronic energies. rsc.org These methods are particularly valuable for studying reaction mechanisms where subtle changes in electron correlation can significantly influence the energy barriers. rsc.org The reactivity of this compound, particularly at the triple bond, can be explored by mapping the potential energy surface for reactions such as hydrogenation or hydration. ontosight.ai Ab initio calculations can pinpoint the transition state structures and activation energies for these reactions, providing a quantitative measure of the molecule's reactivity. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and molecular dynamics simulations offer a way to study the behavior of larger systems and longer timescales by using classical approximations.

Conformational Analysis of Branched Alkynes

The branched structure of this compound gives rise to multiple possible spatial arrangements, or conformers, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular mechanics (MM) force fields provide a simplified, classical description of the potential energy of a molecule as a function of its atomic coordinates. wustl.edu By systematically rotating the rotatable bonds in this compound and calculating the corresponding potential energy, a conformational energy landscape can be generated. This analysis reveals the low-energy conformers that are most likely to be populated at a given temperature. The presence of bulky tert-butyl and isopropyl groups introduces steric hindrance that significantly influences the conformational preferences of the molecule.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase, such as in a solvent or in the presence of other molecules, is governed by intermolecular interactions. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions and their effect on the molecule's structure and dynamics. uniroma1.it

In an MD simulation, the motion of each atom in the system is simulated over time by solving Newton's equations of motion. uniroma1.it This allows for the exploration of how solvent molecules arrange themselves around this compound and how this solvation shell affects its conformational freedom. rsc.orgelsevierpure.com By analyzing the trajectories of the atoms, properties such as the radial distribution function can be calculated, which provides information about the local ordering of the solvent around the solute. rsc.orgelsevierpure.com These simulations are crucial for understanding how the solvent environment influences the molecule's reactivity and other properties. rsc.orgelsevierpure.com

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction involves identifying the path of lowest energy that connects reactants to products. numberanalytics.com This path, known as the reaction pathway, proceeds through a high-energy state called the transition state. numberanalytics.combath.ac.uk

For this compound, theoretical methods can be used to model potential reactions, such as the addition of electrophiles to the triple bond. By calculating the potential energy surface for the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. numberanalytics.com

Quantum mechanical methods, particularly DFT, are well-suited for locating and characterizing transition state structures. chemrxiv.orgchemrxiv.org Frequency calculations are performed on the optimized transition state geometry to confirm that it corresponds to a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). bath.ac.uk The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. numberanalytics.com By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the transition state to the reactants and products can be traced, providing a detailed picture of the reaction mechanism. bath.ac.uk These computational studies are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry allows for the detailed exploration of reaction pathways, providing a step-by-step view of how reactants transform into products. For an alkyne such as this compound, which features significant steric hindrance around the triple bond due to its tert-butyl and 4-methylpentan-2-yl substituents, computational methods are essential for predicting reaction feasibility and understanding mechanistic details.

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to map the potential energy surface of a reaction. nih.gov This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For example, in the hydroselenation of alkynes, computational studies have confirmed a concerted pathway for the uncatalyzed gas-phase reaction. researchgate.net These studies show that the reaction proceeds through a transition state that can be envisioned as a hypothetical ion pair; stabilization of this state facilitates the reaction. researchgate.net Applying this to this compound, a computational model could predict the activation energy for its hydroselenation, taking into account the electronic effects and steric bulk of the alkyl groups. Similarly, mechanisms for other common alkyne reactions, such as hydration, halogenation, and cycloadditions, can be computationally modeled. These models can reveal whether a reaction is likely to proceed and through which pathway, offering insights that guide synthetic efforts. acs.orgacs.orgmasterorganicchemistry.com

Prediction of Regioselectivity and Stereoselectivity in Alkyne Reactions

Many reactions involving alkynes can result in multiple products, making the prediction of regioselectivity and stereoselectivity a central challenge. Computational models have become increasingly reliable for predicting these outcomes. researchgate.netrsc.org

Regioselectivity: This refers to the preferential addition of a reagent to one side of the alkyne's triple bond over the other. For an unsymmetrical internal alkyne like this compound, reactions with unsymmetrical reagents (e.g., H-Cl or H₂O in the presence of an acid catalyst) can lead to two different constitutional isomers. For instance, the hydration of an internal alkyne typically yields a mixture of two ketones, as the initial addition of water is often not highly regioselective. pearson.comyoutube.comkhanacademy.org

Computational methods can predict the favored product by calculating the energies of the possible intermediates and transition states. For this compound, the electronic environment of the two sp-hybridized carbons is slightly different due to the differing inductive effects of the tert-butyl and the 4-methylpentan-2-yl groups. More significantly, the steric hindrance is asymmetrical. A computational analysis would likely show that attack at the carbon atom adjacent to the less bulky group is kinetically favored, thereby predicting the major regioisomer.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. A key example for alkynes is their reduction to alkenes.

Catalytic hydrogenation with a "poisoned" catalyst like Lindlar's catalyst results in syn-addition of hydrogen, producing a cis-(Z)-alkene. youtube.com

Dissolving metal reduction (e.g., Na in liquid NH₃) proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-(E)-alkene via anti-addition. youtube.com

For this compound, computational models can simulate these reaction pathways. By calculating the energies of the intermediates and transition states for both the syn and anti addition pathways, these models can confirm the experimentally observed stereoselectivity. The calculations for the dissolving metal reduction would show that the key radical anion intermediate is most stable when the bulky alkyl groups are positioned trans to each other, explaining the formation of the (E)-alkene. youtube.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for their identification and structural elucidation. csic.es Modern quantum chemical methods and machine learning models can predict spectra with high accuracy. nih.govlibretexts.org

Infrared (IR) Frequencies: For this compound, the most characteristic IR absorption is that of the carbon-carbon triple bond (C≡C) stretch. For internal alkynes, this peak is typically found in the 2100-2260 cm⁻¹ region. ucsb.edu Its intensity is often weak and can be absent in perfectly symmetrical alkynes. Because this compound is unsymmetrical, a weak absorption band is expected. Computational software can calculate the vibrational frequencies of the molecule, predicting the position of this and other characteristic peaks, such as C-H bending and stretching frequencies.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for organic structure determination. Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov Methods like DFT, often combined with a continuum solvent model, can provide theoretical chemical shifts that closely match experimental values. nih.gov For a molecule like this compound, with its distinct alkyl groups, predicting the shifts can help in assigning the signals in an experimental spectrum.

Below is a table of predicted spectroscopic data for this compound.

Spectroscopy TypeFeaturePredicted Value/RangeNotes
IR SpectroscopyC≡C Stretch~2150 - 2250 cm⁻¹Weak intensity due to being an internal, non-symmetrical alkyne.
¹³C NMRAlkynyl Carbons (C3, C4)~75 - 95 ppmThe two sp-hybridized carbons would have slightly different chemical shifts due to the asymmetric substitution.
Alkyl Carbons~10 - 40 ppmSpecific shifts depend on the proximity to the triple bond and the degree of substitution.
¹H NMRtert-Butyl Protons~1.2 ppmA sharp singlet integrating to 9 protons.
4-methylpentan-2-yl Protons~0.9 - 2.2 ppmComplex splitting patterns (doublets, multiplets) are expected for the CH, CH₂, and CH₃ groups.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Alkynes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural features of molecules with their physicochemical properties or biological activities. frontiersin.orgkoreascience.kr These models are built on calculated molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a class of compounds like alkynes, QSPR models can be developed to predict properties such as boiling point, viscosity, density, and enthalpy of vaporization. mdpi.comnih.gov This is particularly useful for compounds like this compound, for which extensive experimental data may not be available.

The process involves:

Calculating a wide range of molecular descriptors for a set of known alkynes.

Measuring the property of interest (e.g., boiling point) for that same set.

Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links the descriptors to the property. mdpi.com

Validating the model to ensure its predictive power.

For this compound, relevant descriptors would include topological indices (describing molecular branching), constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., dipole moment). Once a robust QSPR model for the boiling points of alkynes is established, the calculated descriptors for this compound can be input into the model to predict its boiling point.

Below is a table of selected molecular descriptors that would be relevant for a QSPR study of this compound.

Descriptor TypeDescriptor NameDescriptionRelevance
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.Correlates with intermolecular forces and properties like boiling point.
TopologicalWiener IndexSum of the distances between all pairs of non-hydrogen atoms.Reflects molecular branching and compactness.
Connectivity Indices (e.g., Kier & Hall)Numbers derived from the molecular graph that describe branching and size.Widely used to model various physicochemical properties. frontiersin.org
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water.Describes the hydrophobicity of the molecule.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions.

Potential Applications and Broader Scientific Context of 2,2,7 Trimethyl 3 Octyne

Role as a Synthetic Intermediate in Complex Molecule Synthesis

As a functionalized hydrocarbon, 2,2,7-trimethyl-3-octyne serves as a valuable building block in organic synthesis. The carbon-carbon triple bond is a high-energy functional group that can be elaborated into a variety of other functionalities, making it a versatile intermediate for the construction of more complex molecular architectures.

Alkynes are crucial components in the synthesis of pharmaceuticals and other fine chemicals due to the triple bond's ability to participate in a wide array of chemical transformations. openaccesspub.orgyoutube.com The carbon-carbon triple bond can be found in several biologically active natural products and is often incorporated into synthetic drug candidates to provide rigidity, influence conformation, or act as a handle for further functionalization. While specific examples of this compound in drug synthesis are not prevalent in public literature, its structure suggests potential utility.

The synthesis of complex molecules often involves the coupling of smaller fragments. Alkynes are excellent substrates for various coupling reactions, including those that form new carbon-carbon bonds, which are fundamental to building the carbon skeletons of drug molecules. nih.gov The steric bulk of this compound could be exploited to direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect. Furthermore, the alkyne can be converted to other functional groups, such as ketones, or reduced to stereochemically defined alkenes (either cis or trans), which are common structural motifs in pharmacologically active compounds. youtube.comyoutube.com

Table 1: Potential Transformations of this compound for Pharmaceutical Synthesis

Reaction TypeReagentsResulting Functional GroupPotential Significance
Catalytic HydrogenationH₂, Pd/C, PtO₂AlkaneSaturation of the carbon chain
Partial HydrogenationH₂, Lindlar's Catalystcis-AlkeneIntroduction of specific stereochemistry
Dissolving Metal ReductionNa, NH₃ (l)trans-AlkeneAlternative stereochemical outcome
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄KetoneIntroduction of a carbonyl group
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHEnol, tautomerizes to aldehydeAnti-Markovnikov addition

The incorporation of specific molecular fragments into materials can fine-tune their physical and chemical properties. The rigid, rod-like nature of the alkyne unit in this compound makes it a candidate for creating materials with defined structural properties. wikipedia.org Its bulky alkyl groups could enhance solubility in nonpolar organic solvents and influence the packing of molecules in the solid state, potentially leading to materials with interesting thermal or optical properties.

In the field of advanced materials, alkynes can be used to synthesize conjugated systems, which are the basis for organic electronic materials such as conductive polymers and organic light-emitting diodes (OLEDs). While this compound itself is not a conjugated molecule, it could be used as a starting material to build larger, more complex systems that do exhibit these properties.

Applications in Polymer Chemistry (as a monomer or modifying agent)

Alkynes can undergo polymerization to form polyalkynes, which are a class of conjugated polymers. openaccesspub.org The simplest alkyne, acetylene, can be polymerized to form polyacetylene, a material known for its electrical conductivity upon doping. openaccesspub.org While the steric hindrance in this compound might make direct polymerization challenging, it could be used as a co-monomer with other, less hindered monomers to modify the properties of the resulting polymer.

The bulky tert-butyl and isopropyl groups would likely decrease the crystallinity and increase the free volume of a polymer, potentially leading to materials with lower glass transition temperatures and increased solubility. Furthermore, the residual triple bonds in a polymer backbone could serve as sites for post-polymerization modification, allowing for the attachment of other functional groups to tailor the material's properties for specific applications.

Role in Catalyst Design and Ligand Development

The steric and electronic properties of ligands are crucial for controlling the activity and selectivity of metal catalysts. Sterically hindered molecules can play a significant role in catalyst design, and the study of their interactions with catalytic centers provides valuable insights. acs.orgnih.gov Although not a ligand itself, a sterically hindered alkyne like this compound can be used as a probe to understand the steric environment around a metal center.

Research on frustrated Lewis pairs (FLPs) for alkyne hydrogenation has shown that the steric hindrance of both the FLP and the alkyne substrate significantly affects the reaction pathway and efficiency. acs.orgnih.gov For instance, greater steric bulk on the alkyne can weaken its binding to the catalyst, which can be beneficial or detrimental depending on the desired outcome. acs.org By studying the hydrogenation of a series of alkynes with varying steric demands, including highly hindered ones like this compound, researchers can develop a deeper understanding of reaction mechanisms and design more effective and selective catalysts. The steric map of a catalyst's active site can be probed by its ability to accommodate and transform substrates of different sizes, and this compound would represent a significant steric challenge.

Contribution to Fundamental Organic Chemistry Research and Methodology Development

This compound is an excellent model substrate for studying the influence of steric hindrance on chemical reactions. The well-defined steric environment around its triple bond allows chemists to probe the limits of existing synthetic methods and to develop new, more robust methodologies.

For example, the selective reduction of internal alkynes to cis- or trans-alkenes is a cornerstone of organic synthesis.

Catalytic hydrogenation over a standard catalyst like palladium on carbon (Pd/C) typically leads to the corresponding alkane. libretexts.org

Using a "poisoned" catalyst , such as Lindlar's catalyst, the reaction can be stopped at the cis-alkene stage due to syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface. youtube.comyoutube.com

Conversely, dissolving metal reduction , using sodium or lithium in liquid ammonia (B1221849), proceeds via a radical anion intermediate to produce the thermodynamically more stable trans-alkene. youtube.comyoutube.com

Studying these reactions with this compound would provide valuable data on how the bulky substituents affect the approach of the substrate to the catalyst surface or influence the geometry of the radical anion intermediate. This knowledge helps in refining reaction conditions and expanding the scope of these important transformations to include more sterically congested molecules.

Table 2: Expected Products from the Reduction of this compound

ReactionReagentsExpected Major ProductStereochemistry
Complete HydrogenationH₂, Pd/C2,2,7-Trimethyloctane (B14549899)N/A
Partial HydrogenationH₂, Lindlar's Catalyst(Z)-2,2,7-Trimethyl-3-octenecis
Dissolving Metal ReductionNa, NH₃ (l)(E)-2,2,7-Trimethyl-3-octenetrans

Environmental Transformations and Degradation Studies Methodologies

However, some bacterial species, such as Aquincola tertiaricarbonis and Methylibium petroleiphilum, have been shown to utilize alkynes as a sole source of carbon. researchgate.net The proposed biodegradation pathway for alkynes often begins with the enzymatic hydration of the triple bond to form a ketone, which can then be further metabolized. researchgate.net

Methodologies to study the environmental transformation of this compound would likely involve:

Enrichment cultures: Using soil or water samples from contaminated sites to isolate microbial consortia capable of degrading the compound.

Metabolite analysis: Employing techniques like gas chromatography-mass spectrometry (GC-MS) to identify the intermediate products of degradation.

Radiolabeling studies: Using a ¹⁴C-labeled version of the compound to trace its fate in microcosm experiments and quantify the rate of its mineralization to ¹⁴CO₂.

The high degree of branching in this compound might make it more resistant to biodegradation than linear alkynes, a hypothesis that could be tested using these established methodologies.

Photochemical Degradation Pathways

Currently, publicly available scientific literature lacks specific studies detailing the photochemical degradation pathways of this compound. While general principles of atmospheric chemistry suggest that as an unsaturated hydrocarbon, it would be susceptible to reaction with photochemically generated oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), no experimental data or modeling studies for this particular compound have been found. The intricate branching and the presence of the alkyne functional group would influence reaction rates and the formation of potential degradation products, but without dedicated research, any proposed pathway would be purely speculative.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. nih.gov For 2,2,7-trimethyl-3-octyne, the carbon at position 7 is a potential stereocenter. Future research could focus on developing synthetic pathways to access specific stereoisomers of this compound and its derivatives.

Promising approaches include the use of transition-metal catalysis, which has proven effective for a wide range of enantioselective transformations involving alkynes. researchgate.netnih.gov Research could explore palladium-catalyzed methods, such as higher-order dipolar cycloadditions, which have been successful in creating chiral endocyclic alkynes. acs.org Another avenue involves copper-catalyzed reactions, potentially using N-heterocyclic carbene (NHC) ligands, for the enantioselective formation of alkyne-substituted carbon centers. nih.gov Rhodium-catalyzed asymmetric additions could also be adapted to introduce chirality into molecules containing hindered alkyne motifs. nih.gov

The development of these methods would not only provide access to enantiomerically pure this compound but also expand the synthetic chemist's toolkit for constructing complex chiral molecules from sterically demanding building blocks.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

Catalyst System Reaction Type Potential Application Reference
Palladium/Chiral Ligand Asymmetric Cycloaddition Synthesis of chiral heterocyclic derivatives acs.org
Copper/Chiral NHC Ligand Allylic Substitution Creation of quaternary carbon stereocenters nih.gov
Rhodium/Chiral Co-catalyst Enantioselective Addition Generation of contiguous stereocenters nih.gov

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The reactivity of alkynes is heavily influenced by their substituents. numberanalytics.com The significant steric hindrance in this compound likely prevents many standard alkyne reactions, creating an opportunity to discover novel reactivity patterns. While alkynes are generally less reactive than alkenes in electrophilic additions, their unique electronic structure allows for a diverse range of transformations. numberanalytics.commsu.edu

Future studies could investigate:

Novel Cycloaddition Reactions: Exploring [2+2], [3+2], and [4+2] cycloadditions under unconventional conditions (e.g., high pressure, photochemistry) to overcome steric barriers and form complex ring systems. numberanalytics.com

Metal-Catalyzed Transformations: Investigating underutilized transition metals or novel ligand designs to catalyze reactions such as alkyne metathesis, which is a powerful tool for forming internal alkynes. numberanalytics.comnumberanalytics.com The steric bulk of this compound could lead to unusual selectivity in such reactions.

Radical Additions: Investigating radical additions to the triple bond, which could offer a pathway to functionalized vinyl derivatives that are inaccessible through other means. numberanalytics.com

Deoxygenative Alkynylation: Exploring the use of this compound as an alkynylating agent in mechanochemical, solvent-free reactions with heterocyclic N-oxides, a green chemistry approach that has been demonstrated with terminal alkynes. acs.org

Understanding how the bulky groups modulate the intrinsic reactivity of the alkyne bond could lead to the development of highly selective reactions. masterorganicchemistry.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise temperature control, improved scalability, and the ability to handle reactive intermediates. vapourtec.comnih.govacs.org The application of flow technology to the chemistry of this compound is a promising research avenue.

A continuous flow approach has been successfully developed for generating alkynes from isoxazolones, overcoming the limitations of batch processing, such as poor scalability and safety concerns due to gas evolution. rsc.org This demonstrates the potential for safer and more efficient synthesis of hindered alkynes. Furthermore, catalytic partial hydrogenation of alkynes to alkenes is a critical industrial process that benefits greatly from the precise control of contact time offered by flow reactors, which can improve selectivity and avoid the need for catalyst "poisons". nih.gov

Automated synthesis platforms, which can perform reactions, purification, and analysis with minimal human intervention, could accelerate the exploration of this compound's reactivity. synplechem.combeilstein-journals.org For instance, automated systems have been developed for azide-alkyne "click" reactions, a cornerstone of chemical biology and materials science. nih.govsynplechem.com Integrating flow reactors with automated platforms could enable high-throughput screening of reaction conditions for this unique alkyne, rapidly mapping its chemical space.

Table 2: Comparison of Batch vs. Flow Processing for Alkyne Reactions

Feature Batch Processing Flow Chemistry Reference
Safety Handling of unstable intermediates and exotherms can be hazardous on a large scale. Improved heat transfer and small reaction volumes enhance safety. acs.orgrsc.org
Scalability Scaling up can be challenging, with inconsistent results. Readily scalable by extending run time ("scaling out"). rsc.org
Control Less precise control over reaction parameters like temperature and mixing. Precise control over residence time, temperature, and stoichiometry. vapourtec.comnih.gov

| Productivity | Can be limited by reaction and workup times. | Can achieve high productivity with short residence times. | rsc.org |

Advanced In Silico Approaches for Prediction and Discovery in Alkyne Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental research and saving significant time and resources. For a molecule like this compound, in silico methods can offer profound insights.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate complex reaction mechanisms and determine the structures of transition states. acs.org

Explain the origins of stereoselectivity in asymmetric catalysis. researchgate.netacs.org

Predict reactivity patterns, such as comparing the susceptibility of the alkyne to nucleophilic, electrophilic, or radical attack.

Model the interaction of the alkyne with catalytic surfaces, which is crucial for understanding hydrogenation and other heterogeneous catalytic processes. msu.edu

Synergistic Research with Materials Science and Supramolecular Chemistry

Alkynes are valuable building blocks in materials science and supramolecular chemistry due to their rigid, linear geometry and rich reactivity. nih.govnumberanalytics.com The unique steric profile of this compound makes it an intriguing candidate for incorporation into advanced materials.

Potential research directions include:

Polymer Synthesis: Using this compound or its derivatives as monomers or cross-linkers in polymerization reactions. numberanalytics.com The bulky side groups could impart unique physical properties to the resulting polymers, such as increased solubility, amorphous character, or altered thermal stability.

Molecular Scaffolding: Employing the rigid alkyne core as a scaffold for constructing complex three-dimensional architectures in supramolecular chemistry. The steric groups would play a key role in directing non-covalent interactions and controlling the assembly process.

Surface Modification: Attaching derivatives of this compound to surfaces, such as silicon, to create tailored monolayers. The reactivity of alkynes for hydrosilylation on silicon surfaces has been studied, and the bulky nature of this specific alkyne could be used to control the packing density and surface properties. nih.govresearchgate.net

Carbon Nanomaterials: Investigating the role of highly substituted alkynes as precursors in the synthesis of carbon nanotubes, where alkynes have been shown to enhance formation. researchgate.net

By collaborating with materials scientists, chemists can explore how the distinct structure of this compound can be translated into materials with novel and useful properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.